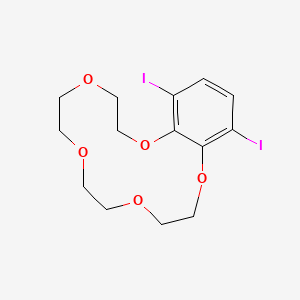

![molecular formula C34H49BrN4O5Si B12105568 (3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12105568.png)

(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

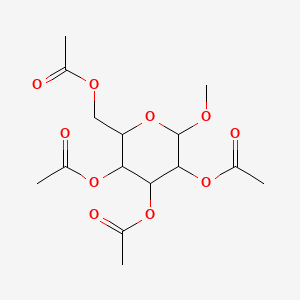

(3R)-L-Alanyl-2-brom-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alaninmethylester ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen kombiniert.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3R)-L-Alanyl-2-brom-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alaninmethylester umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der Prozess beginnt typischerweise mit der Herstellung der einzelnen Aminosäurederivate, gefolgt von deren Kupplung durch Peptidbindungsbildung. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Schutzgruppen, um ungewollte Nebenreaktionen zu verhindern, sowie die Verwendung von Kupplungsmitteln wie Carbodiimiden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von automatisierten Peptidsynthesizern und großtechnischen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

(3R)-L-Alanyl-2-brom-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alaninmethylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann verwendet werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Diese Reaktion kann verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.

Substitution: Diese Reaktion kann verwendet werden, um eine funktionelle Gruppe durch eine andere zu ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Die Reaktionsbedingungen können je nach der gewünschten spezifischen Transformation stark variieren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation eine Verbindung mit zusätzlichen Hydroxylgruppen ergeben, während die Reduktion eine Verbindung mit weniger Doppelbindungen ergeben könnte.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann (3R)-L-Alanyl-2-brom-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alaninmethylester als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie

In der Biologie kann diese Verbindung verwendet werden, um Protein-Protein-Wechselwirkungen und Enzymmechanismen zu untersuchen. Sein Peptidrückgrat ermöglicht es ihm, natürliche Peptide nachzuahmen, was es in biochemischen Assays nützlich macht.

Medizin

In der Medizin hat (3R)-L-Alanyl-2-brom-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alaninmethylester potenzielle Anwendungen als Therapeutikum. Seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt werden. Seine einzigartige Struktur ermöglicht die Herstellung von Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter Stabilität oder Reaktivität.

Wirkmechanismus

Der Wirkmechanismus von (3R)-L-Alanyl-2-brom-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alaninmethylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren und andere Proteine umfassen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the individual amino acid derivatives, followed by their coupling through peptide bond formation. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions can vary widely depending on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction might yield a compound with fewer double bonds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used to study protein-protein interactions and enzyme mechanisms. Its peptide backbone allows it to mimic natural peptides, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the creation of materials with specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of (3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Peptidderivate und Aminosäureanaloga. Beispiele sind:

- (3R)-L-Alanyl-2-brom-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alaninethylester

- (3R)-L-Alanyl-2-brom-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alaninpropylester

Einzigartigkeit

Was (3R)-L-Alanyl-2-brom-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alaninmethylester auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen und Stereochemie. Diese einzigartige Struktur ermöglicht es ihm, mit biologischen Zielstrukturen auf eine Weise zu interagieren, die ähnliche Verbindungen nicht können, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in industriellen Anwendungen macht.

Eigenschaften

IUPAC Name |

methyl 3-[[2-[2-aminopropanoyl(methyl)amino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H49BrN4O5Si/c1-20(2)45(21(3)4,22(5)6)44-25-16-14-24(15-17-25)29(19-31(40)43-9)38-33(41)30(39(8)34(42)23(7)36)18-27-26-12-10-11-13-28(26)37-32(27)35/h10-17,20-23,29-30,37H,18-19,36H2,1-9H3,(H,38,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCGZTPBYNLMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C(CC2=C(NC3=CC=CC=C32)Br)N(C)C(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H49BrN4O5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B12105532.png)

![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12105551.png)

![(R)-3-(3'-Acetyl-[1,1'-biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B12105556.png)

![4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B12105591.png)